2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine
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Overview
Description
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of amino groups at the 2 and 4 positions, and a 2-chloro-3-naphthyl group at the 6 position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 2-chloro-3-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 2,4-Dinitro-6-(2-chloro-3-naphthyl)-s-triazine.
Reduction: 2,4-Diamino-6-(2-hydro-3-naphthyl)-s-triazine.
Substitution: 2,4-Diamino-6-(2-amino-3-naphthyl)-s-triazine.
Scientific Research Applications
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(2-chloro-phenyl)-s-triazine
- 2,4-Diamino-6-(2-bromo-3-naphthyl)-s-triazine
- 2,4-Diamino-6-(2-methyl-3-naphthyl)-s-triazine
Uniqueness
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is unique due to the presence of the 2-chloro-3-naphthyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
92616-27-8 |
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Molecular Formula |
C13H10ClN5 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
6-(3-chloronaphthalen-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H10ClN5/c14-10-6-8-4-2-1-3-7(8)5-9(10)11-17-12(15)19-13(16)18-11/h1-6H,(H4,15,16,17,18,19) |
InChI Key |
WEOTZQJNSSNRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)N)N)Cl |
Origin of Product |
United States |
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